1,3-Benzoxazole-5,7-diamine
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Overview
Description
1,3-Benzoxazole-5,7-diamine is a heterocyclic aromatic compound that features a benzene ring fused to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Benzoxazole-5,7-diamine can be synthesized through several methods. One common approach involves the condensation of 2-aminophenol with aldehydes or ketones under acidic or basic conditions. The reaction typically requires a catalyst such as titanium tetraisopropoxide or mesoporous titania-alumina mixed oxide . The reaction conditions often involve refluxing in a solvent like ethanol or toluene at elevated temperatures.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. Catalysts such as nanocatalysts or metal catalysts are often employed to enhance reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
1,3-Benzoxazole-5,7-diamine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like titanium tetraisopropoxide.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized benzoxazole derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted benzoxazole derivatives with various functional groups.
Scientific Research Applications
1,3-Benzoxazole-5,7-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activity and potential as a therapeutic agent.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 1,3-Benzoxazole-5,7-diamine involves its interaction with various molecular targets. The compound can form hydrogen bonds and π-π interactions with biological molecules, influencing their function. For example, it may inhibit enzymes like DNA topoisomerases or protein kinases, thereby affecting cellular processes such as DNA replication and cell division .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: A simpler analog without the amino groups.
Benzimidazole: Contains an imidazole ring instead of an oxazole ring.
Benzothiazole: Features a thiazole ring instead of an oxazole ring.
Uniqueness
1,3-Benzoxazole-5,7-diamine is unique due to the presence of two amino groups at positions 5 and 7, which allows for additional functionalization and potential biological activity. This distinguishes it from other benzoxazole derivatives and related heterocyclic compounds .
Properties
CAS No. |
705927-40-8 |
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Molecular Formula |
C7H7N3O |
Molecular Weight |
149.15 g/mol |
IUPAC Name |
1,3-benzoxazole-5,7-diamine |
InChI |
InChI=1S/C7H7N3O/c8-4-1-5(9)7-6(2-4)10-3-11-7/h1-3H,8-9H2 |
InChI Key |
JVFBYKDIGRBMGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C2C(=C1N)OC=N2)N |
Origin of Product |
United States |
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